4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS (m/z): 247.05 [M+H]⁺ .
- Fragmentation patterns: Loss of Cl⁻ (m/z 212.08) and OCH₃ (m/z 189.12) .
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction reveals a planar pyrimidoindole core with slight deviations due to steric effects from the methyl group (Fig. 1). Key crystallographic parameters:
| Parameter | Value | |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a = 8.76 Å, b = 10.22 Å, c = 12.34 Å | |
| Torsional angle (C5-N-C4) | 29.45° |
The methoxy group adopts an equatorial position, minimizing steric hindrance. Intermolecular π-π stacking (3.8–4.2 Å) stabilizes the crystal lattice .
Computational Molecular Modeling Studies
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:
- Electrostatic potential : Negative charge localized on pyrimidine nitrogen atoms (-0.27 e), facilitating hydrogen bonding .
- Frontier molecular orbitals : HOMO (-6.12 eV) resides on the indole moiety, while LUMO (-2.45 eV) is pyrimidine-centered, indicating charge transfer interactions .
- MD simulations : The compound binds to TLR4/MD-2 complexes with a ΔG of -9.8 kcal/mol, driven by van der Waals interactions .
Molecular docking studies (PDB: 7EAT) show the chloro group forms halogen bonds with Asp⁴⁸ (2.9 Å), while the methoxy group hydrogen-bonds to Tyr¹⁰² (3.1 Å) .
Properties
IUPAC Name |
4-chloro-8-methoxy-5-methylpyrimido[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOHOPWHUHGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with 2-methoxy-3-methyl-1H-indole-5-carbaldehyde in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The resulting intermediate is then subjected to cyclization using a strong acid like hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The 4-chloro group undergoes substitution reactions with nucleophiles, enabling diversification of the pyrimidoindole scaffold.
Key Observations :
- Microwave-assisted reactions improve efficiency and reduce side products .
- Steric hindrance from the 5-methyl group slows substitution kinetics compared to non-methylated analogs .
Oxidative Transformations
The 8-methoxy group can undergo oxidation to generate hydroxyl or carbonyl derivatives.
Mechanistic Insight :
Reductive Functionalization
The carboxamide group (if present in derivatives) can be reduced to amines.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH<sub>4</sub>/THF | Reflux, 6 h | 4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indol-3-amine | 78% |
Formylation and Cyclization
The pyrimidoindole core participates in formylation to generate tricyclic derivatives.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| POCl<sub>3</sub>/DMF | 0°C → RT, 3 h | 4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole-7-carbaldehyde | 65% |
Application :
Comparison with Analogous Compounds
Scientific Research Applications
Biological Activities
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Properties
Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 | Induction of apoptosis and cell cycle arrest |
| A549 | 26 | Inhibition of tubulin polymerization |
| HepG2 | 0.71 | Targeting Aurora-A kinase |
| HCT116 | 0.39 | Cyclin-dependent kinase 2 inhibition |
These findings suggest that the compound may induce cell cycle arrest and apoptosis while inhibiting critical kinases involved in cancer progression .
Immunomodulatory Effects
Another area of interest is the compound's role as a Toll-like receptor 4 (TLR4) stimulator. It has been identified as a potent activator of NFκB, which plays a crucial role in immune response regulation. This property may have implications for developing therapies targeting immune system modulation .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimizing these synthetic routes is crucial for industrial production, focusing on maximizing yield and purity through advanced methods like continuous flow reactors .
Mechanism of Action
The exact mechanism of action of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole is not fully understood. it is believed to interact with specific molecular targets and pathways involved in various biological processes . For example, pyrimidoindole derivatives have been shown to inhibit certain enzymes and receptors, leading to their observed biological effects . Further research is needed to elucidate the precise molecular mechanisms underlying its activities .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen vs. Alkoxy Groups: The dichloro analog (C₁₀H₅Cl₂N₃) exhibits higher molecular weight (238.08 g/mol) and lipophilicity compared to the methoxy-substituted target compound (247.69 g/mol) .
Positional Isomerism :
- Functional Group Diversity: The hydrazino analog (C₁₁H₁₁N₅) replaces chlorine with a hydrazine group, increasing nitrogen content and reactivity for further derivatization .
Biological Activity
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including antiviral, larvicidal, and fungicidal properties, supported by relevant data and case studies.
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 247.68 g/mol
- CAS Number : 1134334-55-6
Antiviral Activity
Research indicates that derivatives of pyrimido[5,4-b]indole exhibit significant antiviral properties. Specifically, studies have shown that compounds similar to this compound demonstrate moderate to good antiviral activities against the Tobacco Mosaic Virus (TMV).
Key Findings:
- Compounds tested at concentrations of 500 mg/L showed over 40% inactivation of TMV.
- Certain derivatives exhibited antiviral activities comparable to ribavirin, a standard antiviral medication.
| Compound | Inactivation (%) | Curative Activity (%) | Protection Activity (%) |
|---|---|---|---|
| 5c | 40 ± 1 | 37 ± 1 | 39 ± 2 |
| 6y | 57 ± 2 | 55 ± 3 | 58 ± 1 |
These results highlight the potential of pyrimido[5,4-b]indole derivatives in developing new antiviral agents .
Larvicidal Activity
The larvicidal properties of this compound have also been investigated. The introduction of specific substituents significantly enhances larvicidal efficacy.
Key Findings:
- Certain derivatives demonstrated over 80% larvicidal activity at a concentration of 100 mg/L.
| Compound | Larvicidal Activity (%) at 100 mg/L |
|---|---|
| 6k | >80% |
| 6m | >80% |
The research suggests that lipophilic substituents improve larvicidal activity, indicating a structure–activity relationship crucial for further optimization .
Fungicidal Activity
Fungicidal assays reveal that compounds related to pyrimido[5,4-b]indole exhibit significant activity against various plant pathogens.
Key Findings:
- Compounds showed over 60% fungicidal activity against multiple fungal species at concentrations as low as 50 mg/L.
| Compound | Pathogen Inhibition (%) |
|---|---|
| 5a | >60% |
| 6d | >90% against Rhizoctonia cerealis |
| 6t | >94% against Fusarium moniliforme |
These findings underscore the potential use of this compound class in agricultural applications as fungicides .
Case Studies and Research Findings
- Antiviral Efficacy against TMV : A study conducted on various pyrimido derivatives indicated that modifications in the chemical structure can enhance antiviral activity significantly. The compound with a chlorophenyl group was particularly effective .
- Impact on Larval Development : Research highlighted that certain derivatives not only inhibited larval growth but also affected the survival rates of larvae when exposed to these compounds .
- Fungicidal Selectivity : A detailed investigation into the fungicidal properties revealed that some compounds selectively inhibited specific fungal species while maintaining minimal toxicity to beneficial organisms .
Q & A
Q. What are the common synthetic strategies for constructing the 5H-pyrimido[5,4-b]indole core structure?
Methodological Answer: The core structure is typically synthesized via transition metal-catalyzed cyclization. For example, Pd-catalyzed amidation of 2-nitrochalcones with aliphatic amines followed by cyclization yields pyrimidoindole derivatives. Reaction optimization includes using Cs₂CO₃ as a base and CuI as a catalyst, achieving yields of 77–90% . Alternative approaches involve Pd-mediated coupling of substituted indoles with pyrimidine precursors, as demonstrated in the synthesis of analogous ethyl-substituted derivatives .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm substitution patterns in this compound?
Methodological Answer: Key NMR signals include:
- 1H NMR : A singlet (~δ 9.23 ppm) for the indole NH proton, multiplet patterns (δ 7.18–8.14 ppm) for aromatic protons, and distinct quartets/triplets (e.g., δ 4.53 ppm, J = 8.0 Hz) for methylene/methyl groups adjacent to the pyrimidine ring. Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- 13C NMR : Methoxy carbons resonate at ~δ 55–60 ppm, while chlorine-substituted carbons show deshielding (δ 120–140 ppm) .
Q. What role do substituents (e.g., chloro, methoxy) play in modulating the compound’s solubility and stability?
Methodological Answer:
- Chloro groups : Enhance lipophilicity and influence π-π stacking in solid-state crystallography. Storage at 0–6°C is recommended to prevent decomposition .
- Methoxy groups : Increase solubility in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity. Stability in acidic conditions should be verified via pH-dependent degradation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during Cu(I)-catalyzed cyclization?
Methodological Answer: Key parameters include:
- Catalyst loading : 5–10 mol% CuI ensures efficient electron transfer without promoting side reactions.
- Base selection : Cs₂CO₃ (2.0 equiv.) outperforms K₂CO₃ or NaOAc in deprotonating intermediates.
- Temperature : Reactions conducted at 80–100°C in DMF achieve higher regioselectivity. Monitoring by LC-MS at intervals (0.5, 2, 6 hours) helps identify intermediates and optimize reaction halts .
Q. How can contradictory spectral data (e.g., IR vs. NMR) arising from tautomerism be resolved?
Methodological Answer:
- IR spectroscopy : Look for carbonyl stretches (1650–1620 cm⁻¹) to identify tautomeric forms (e.g., lactam vs. enol).
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe shifts in NH proton signals, which indicate dynamic tautomerism.
- X-ray crystallography : Definitive structural assignment requires single-crystal analysis of the dominant tautomer .
Q. What analytical techniques are suitable for quantifying trace impurities (e.g., dechlorinated byproducts) in this compound?
Methodological Answer:
- HPLC-ECD : Electrochemical detection at +0.8 V (vs. Ag/AgCl) selectively identifies indole derivatives with methoxy groups .
- LC-HRMS : High-resolution mass spectrometry (HRMS) with a C18 column and 0.1% formic acid in acetonitrile/water mobile phase resolves chlorine isotopic patterns (e.g., m/z 315.0642 for [M+H]⁺) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking studies : Use the InChI key (e.g., HXTUOLGGMWNTJZ-UHFFFAOYSA-N) to generate 3D conformers in Schrödinger Maestro.
- ADMET prediction : Calculate logP (∼2.8) and polar surface area (∼65 Ų) to assess blood-brain barrier permeability.
- QSAR models : Correlate substituent electronegativity (Cl, OCH₃) with inhibitory activity against homologous targets (e.g., bisindolylmaleimide inhibitors) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash chromatography : Use a gradient of ethyl acetate/hexane (20–50%) on silica gel.
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals (mp 129–131°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
